molecular formula C7H5FN2O4 B009052 2-Amino-3-fluoro-5-nitrobenzoic acid CAS No. 101336-14-5

2-Amino-3-fluoro-5-nitrobenzoic acid

Cat. No.: B009052
CAS No.: 101336-14-5
M. Wt: 200.12 g/mol
InChI Key: QULHRHFQIGGDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluoro-5-nitrobenzoic acid (CAS 101336-14-5) is a high-purity, multifunctional organic compound with the molecular formula C7H5FN2O4 and a molecular weight of 200.12 g/mol . This benzoic acid derivative features an aromatic ring substituted with an amino group, a fluorine atom, and a nitro group, making it a valuable intermediate for sophisticated synthetic applications. Its primary research value lies in its role as a key building block for the synthesis of complex heterocyclic systems and β-turn cyclic peptidomimetics, which are crucial in medicinal chemistry and drug discovery . The presence of multiple functional groups allows for sequential and selective reactions, facilitating the construction of targeted molecular architectures. Furthermore, this compound and its analogs serve as precursors in the development of fluorescent sensing molecules . Researchers utilize it to create probes that detect biologically relevant nucleophiles, such as endogenous hydrogen polysulfides and hydrazine. These probes often operate via a turn-on mechanism, where initially weak fluorescence is significantly enhanced upon selective reaction with the target analyte, enabling detection in living cells . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

101336-14-5

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

2-amino-3-fluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H5FN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)

InChI Key

QULHRHFQIGGDKQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)[N+](=O)[O-]

Synonyms

Benzoic acid, 2-amino-3-fluoro-5-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically determine physicochemical properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Properties/Applications Reference
2-Amino-5-nitrobenzoic acid -NH₂ (2), -NO₂ (5) C₇H₆N₂O₄ 278 High acidity due to nitro group
5-Amino-2-nitrobenzoic acid -NH₂ (5), -NO₂ (2) C₇H₆N₂O₄ 234–242 Lower acidity vs. nitro at C5
2-Amino-5-fluorobenzoic acid -NH₂ (2), -F (5) C₇H₆FNO₂ Not reported Reduced electron withdrawal
2-Amino-4-fluoro-3-methylbenzoic acid -NH₂ (2), -F (4), -CH₃ (3) C₈H₈FNO₂ Not reported Methyl enhances lipophilicity
Ethyl 2-amino-5-fluorobenzoate -NH₂ (2), -F (5), ester (-COOEt) C₉H₁₀FNO₂ Not reported Esterification reduces acidity

Key Observations :

  • Nitro vs. Fluoro Substitution: The nitro group at C5 in 2-amino-3-fluoro-5-nitrobenzoic acid increases acidity compared to fluoro-only analogs (e.g., 2-amino-5-fluorobenzoic acid) due to stronger electron withdrawal .
  • Positional Isomerism: Moving the nitro group from C5 (2-amino-5-nitrobenzoic acid) to C2 (5-amino-2-nitrobenzoic acid) lowers the melting point by ~40°C, reflecting differences in crystal packing and intermolecular interactions .
  • Methyl and Ester Derivatives: Methyl groups (e.g., 2-amino-4-fluoro-3-methylbenzoic acid) enhance lipophilicity, while esterification (e.g., ethyl 2-amino-5-fluorobenzoate) reduces solubility in aqueous media .

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